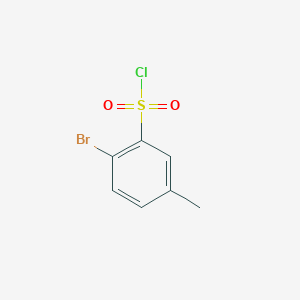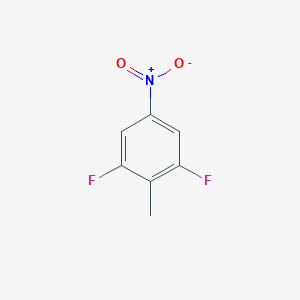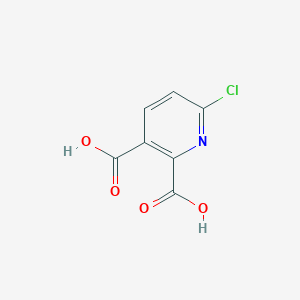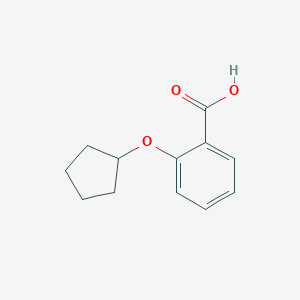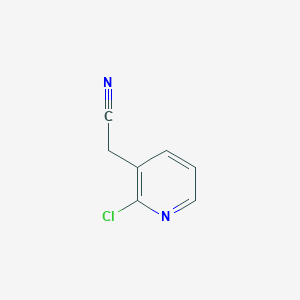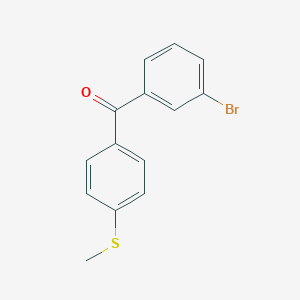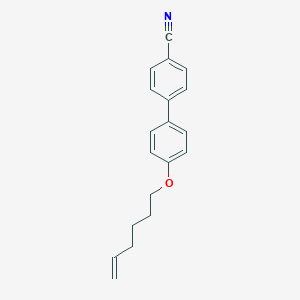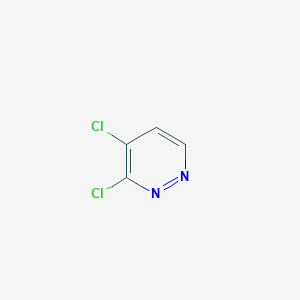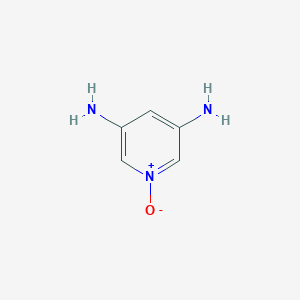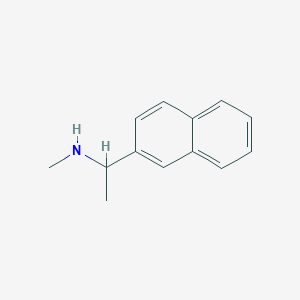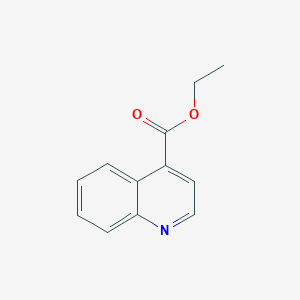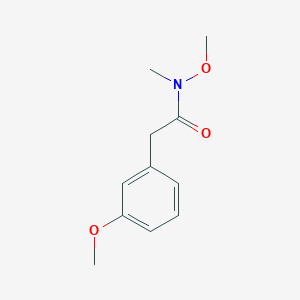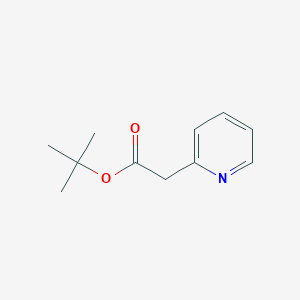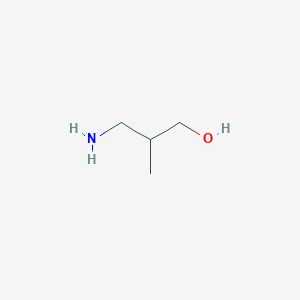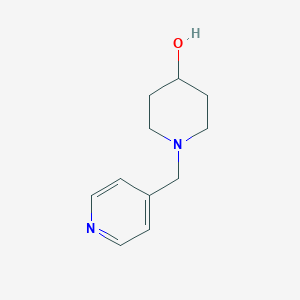
1-(Pyridin-4-ylmethyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Pyridin-4-ylmethyl)piperidin-4-ol” is a compound with the molecular formula C11H16N2O . It is a derivative of piperidin-4-ol, which is a class of chemical compounds sharing the piperidine skeleton . Piperidones, including this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
The synthesis of piperidin-4-ol derivatives, including “1-(Pyridin-4-ylmethyl)piperidin-4-ol”, has been a subject of research. An efficient synthetic route has been reported, yielding valuable piperidin-4-one derivatives via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Molecular Structure Analysis
The molecular structure of “1-(Pyridin-4-ylmethyl)piperidin-4-ol” includes a piperidin-4-ol ring attached to a pyridin-4-ylmethyl group . The InChI string representation of the molecule isInChI=1S/C10H14N2O/c13-10-3-7-12 (8-4-10)9-1-5-11-6-2-9/h1-2,5-6,10,13H,3-4,7-8H2 . Chemical Reactions Analysis
While specific chemical reactions involving “1-(Pyridin-4-ylmethyl)piperidin-4-ol” are not detailed in the search results, piperidin-4-ol derivatives are known to be involved in various chemical reactions. For instance, they can be obtained via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Physical And Chemical Properties Analysis
The compound “1-(Pyridin-4-ylmethyl)piperidin-4-ol” has a molecular weight of 178.23 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors. The compound has a rotatable bond count of 1 and a topological polar surface area of 36.4 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives :
- The synthesis of various piperidine derivatives, including those with a pyridinylmethyl substitution, has been explored in several studies. For instance, Shen Li (2012) detailed the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, with an overall yield of about 62% (Li, 2012).
- Similarly, other research involved the synthesis of complex structures like 3-(4-benzylpiperazin-1-ylmethyl)pyrazolo[1,5-α]pyridine, indicating these derivatives’ potential as dopamine receptor ligands (Guca, 2014).
Structural and Spectroscopic Studies :
- The compound 4-((phenylimino)methyl)naphthalen-1-ol and its variants, including those with a piperidinylmethyl substitution, have been synthesized and studied, revealing controlled shifts in tautomeric equilibrium through molecular spectroscopy and quantum-chemical calculations (Deneva et al., 2013).
- In another study, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were examined using techniques like FT-IR, NMR, and UV, alongside quantum chemical methods, highlighting the molecule’s intricate properties (Devi, Bishnoi, & Fatma, 2020).
Receptor Binding and Biological Activity :
- Research on 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine showcased its potential as a dopamine D4 receptor ligand through in vitro receptor binding assays, emphasizing the therapeutic potentials of such structures (Fang-wei, 2013).
- In another context, compounds derived from piperazine-2,6-dione, including those with pyridinylmethyl substitution, exhibited promising anticancer activities against various cancer cell lines, reflecting the broad application scope of these derivatives (Kumar et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(pyridin-4-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6,11,14H,3-4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWPEMSCJGJSOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435274 |
Source


|
| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)piperidin-4-ol | |
CAS RN |
148729-35-5 |
Source


|
| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

